methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate
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Overview
Description
Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate is an organosulfur compound with the molecular formula C14H16O5S . This compound features a sulfinyl group attached to a hexanoate backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate typically involves the reaction of β-sulfinyl esters with electrophilic reagents . One common method includes the use of methyl iodide reacting with β-sulfinyl esters containing p-tolyl groups, resulting in the formation of the desired sulfoxide structure . Industrial production methods often employ transition metal catalysis to facilitate the reaction and improve yield and enantioselectivity .
Chemical Reactions Analysis
Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate exerts its effects involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pathways involved often include redox reactions and nucleophilic substitution, which alter the function of the target molecules .
Comparison with Similar Compounds
Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate can be compared with other sulfinyl-containing compounds such as sulfinamides and sulfoxides . Similar compounds include:
Sulfinamides: These compounds contain a sulfinyl group bonded to an amine.
Sulfoxides: These compounds have a sulfinyl group bonded to an alkyl or aryl group.
The uniqueness of methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate lies in its specific structure, which combines a sulfinyl group with a hexanoate backbone, providing distinct reactivity and applications compared to other sulfinyl compounds .
Properties
CAS No. |
171523-66-3 |
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Molecular Formula |
C14H16O5S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate |
InChI |
InChI=1S/C14H16O5S/c1-10-3-5-13(6-4-10)20(18)9-12(16)7-11(15)8-14(17)19-2/h3-6H,7-9H2,1-2H3/t20-/m1/s1 |
InChI Key |
HODYVBIMPMDEGT-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)CC(=O)CC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
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